molecular formula C13H7Cl2FO B1358994 2,3'-Dichloro-4'-fluorobenzophenone CAS No. 951889-98-8

2,3'-Dichloro-4'-fluorobenzophenone

Cat. No.: B1358994
CAS No.: 951889-98-8
M. Wt: 269.09 g/mol
InChI Key: XHQJVKIDBBSIKS-UHFFFAOYSA-N
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Description

2,3’-Dichloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO . It is a derivative of benzophenone, which is a type of aromatic ketone .


Molecular Structure Analysis

The molecular structure of 2,3’-Dichloro-4’-fluorobenzophenone contains a total of 25 bonds; 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Scientific Research Applications

Synthesis and Spectral Analysis

2,3'-Dichloro-4'-fluorobenzophenone has been used in the synthesis of various compounds. For instance, Satheeshkumar et al. (2017) synthesized 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one using this compound derivatives. These compounds were then analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction to understand their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Polymer Synthesis

Ghassemi et al. (2004) described the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using this compound. These telechelics were further used to produce multiblock copolymers for potential applications in proton exchange membranes (Ghassemi et al., 2004).

Vibrational Assignment and Thermodynamic Properties

Chaitanya et al. (2011) performed a detailed vibrational assignment of 2-chloro-4-fluorobenzophenone, a close relative of this compound. They used Density Functional Theory (DFT) calculations to understand the compound's molecular geometries and thermodynamic properties (Chaitanya et al., 2011).

Fluorinated Polymer Synthesis

Xiao et al. (2003) explored the synthesis of fluorinated polymers using derivatives of this compound. These polymers exhibited good solubility and excellent thermal properties, suggesting applications in optical waveguides and other engineering materials (Xiao et al., 2003).

Environmental Applications

Duque et al. (2012) isolated a Rhodococcus strain capable of degrading 2-fluorophenol, a compound structurally similar to this compound. This study indicates the potential for bioremediation of related compounds in contaminated environments (Duque et al., 2012).

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJVKIDBBSIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214605
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-98-8
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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